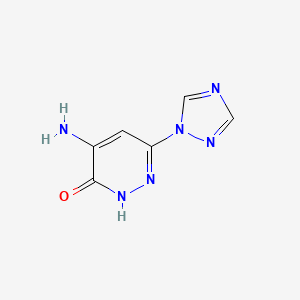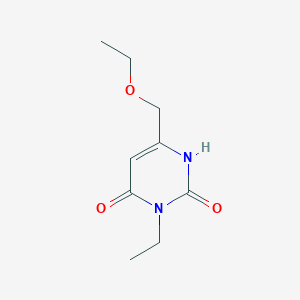
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide
Übersicht
Beschreibung
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide (EPPC) is a small molecule that has been studied for its potential applications in the fields of scientific research and drug development. EPPC is a derivative of the pyrazole class of compounds, and has been found to possess a variety of biochemical and physiological effects. The synthesis of EPPC and its mechanism of action have been studied in depth, and its potential applications in laboratory experiments have been explored. In Additionally, potential future directions for EPPC will be outlined.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The scientific research applications of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide primarily focus on its synthesis and potential use in creating novel compounds with various applications. A study by Ghaedi et al. (2015) details an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups, suggesting the utility of similar pyrazole derivatives in synthesizing N-fused heterocycles with good yields (Ghaedi et al., 2015).
Antimicrobial and Anticancer Activity
Pyrazole derivatives, akin to 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide, have been explored for their biological activities. Research by Hafez et al. (2016) introduced a series of novel pyrazole derivatives with antimicrobial and anticancer potential, highlighting the versatility of pyrazole compounds in medical chemistry and the potential for similar compounds to exhibit significant biological activities (Hafez, El-Gazzar, & Al-Hussain, 2016).
Heterocyclic Chemistry
The pyrazole core is a critical component in heterocyclic chemistry for synthesizing various complex molecules. A study by Alam et al. (2016) on the synthesis of novel pyrazole derivatives as potential anticancer agents through topoisomerase IIα inhibition demonstrates the compound's relevance in the development of new therapeutic agents, indicating the broader applicability of pyrazole derivatives in synthesizing compounds with significant biological activities (Alam et al., 2016).
Material Science
In the realm of material science, the structural attributes of pyrazole derivatives, including 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide, can be instrumental. Wang et al. (2017) provided X-ray powder diffraction data for a related compound, underscoring the importance of pyrazole derivatives in material characterization and the development of new materials with desired properties (Wang et al., 2017).
Eigenschaften
IUPAC Name |
1-ethyl-3-pyridin-3-ylpyrazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-16-7-9(11(12)13)10(15-16)8-4-3-5-14-6-8/h3-7H,2H2,1H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSFWZADTRKAAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B1482821.png)


